molecular formula C14H12BNO4S B567834 1-Benzenesulfonyl-1H-indole-4-boronic acid CAS No. 1256358-55-0

1-Benzenesulfonyl-1H-indole-4-boronic acid

Cat. No. B567834
CAS RN: 1256358-55-0
M. Wt: 301.123
InChI Key: KBLZYWJFKKTOPJ-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-1H-indole-4-boronic acid is a chemical compound with the molecular formula C14H12BNO4S and a molecular weight of 301.13 g/mol . It belongs to the class of boronic acids, which are versatile compounds used in various synthetic and medicinal chemistry applications.


Synthesis Analysis

The synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid involves several steps. While specific synthetic routes may vary, a common approach includes the reaction of an appropriate indole derivative with a boronic acid reagent. The sulfonyl group is then introduced using suitable reagents. Detailed synthetic procedures can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of an indole ring fused with a boronic acid moiety. The benzenesulfonyl group is attached to the indole nitrogen, resulting in a unique arrangement. The boronic acid functionality allows for potential interactions with other molecules, making it valuable for cross-coupling reactions and drug discovery .


Chemical Reactions Analysis

1-Benzenesulfonyl-1H-indole-4-boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boron source, enabling the formation of carbon-carbon bonds. Researchers have explored its utility in constructing complex organic molecules and designing novel pharmaceuticals .


Physical And Chemical Properties Analysis

  • Stability : Store at -20°C for maximum stability and product recovery. Centrifuge the original vial before opening to ensure proper handling .

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of tubulin inhibitors like VERU-111 analogs, which are significant in cancer treatment research. It serves as a key intermediate in creating these complex molecules .

Chemical Research

In chemical research, it’s used for the preparation of arenes via palladium-catalyzed Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds .

Biological Activity

Indole derivatives, including those related to 1-Benzenesulfonyl-1H-indole-4-boronic acid, exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. They are crucial in the development of new therapeutic agents .

Sensing Applications

Boronic acids, a group to which this compound belongs, are widely used in the detection of diols and anions. They serve as molecular receptors in novel sensing methods, both optical and electrochemical .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers an organic group to the palladium .

Pharmacokinetics

It’s worth noting that the stability of boronic acids and their esters can be a concern in pharmacological applications .

Result of Action

The primary result of the action of 1-Benzenesulfonyl-1H-indole-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 1-Benzenesulfonyl-1H-indole-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can affect the efficiency of the reaction . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

properties

IUPAC Name

[1-(benzenesulfonyl)indol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLZYWJFKKTOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674263
Record name [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256358-55-0
Record name [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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